molecular formula C40H51NO14 B10763080 Streptovaricin C CAS No. 23344-17-4

Streptovaricin C

Cat. No.: B10763080
CAS No.: 23344-17-4
M. Wt: 769.8 g/mol
InChI Key: JDECNKBYILMOLE-CJQFIEQYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Streptovaricin C is synthesized through a complex biosynthetic pathway involving multiple enzymes. The key steps include the formation of a methylenedioxy bridge catalyzed by the cytochrome P450 enzyme StvP2 . The biosynthesis starts with the loading of a 3-amino-5-hydroxybenzoic acid into the chain initiation domain, followed by a series of enzymatic reactions that lead to the formation of the final product .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces spectabilis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Streptovaricin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The cytochrome P450 enzymes play a crucial role in these reactions, particularly in the hydroxylation and formation of the methylenedioxy bridge .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which have been shown to possess significant antibacterial activities .

Comparison with Similar Compounds

Streptovaricin C stands out due to its unique structural features and potent antibacterial activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

23344-17-4

Molecular Formula

C40H51NO14

Molecular Weight

769.8 g/mol

IUPAC Name

methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17S,18R,19R,20E)-2-acetyloxy-12,14,16,18,19,31-hexahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate

InChI

InChI=1S/C40H51NO14/c1-16-12-11-13-17(2)38(49)41-28-19(4)36(55-23(8)42)24-25(33(28)47)31(45)21(6)35-26(24)34(53-15-54-35)18(3)14-40(9,51)37(48)22(7)32(46)27(39(50)52-10)30(44)20(5)29(16)43/h11-14,16,20,22,27,29-30,32,37,43-44,46-48,51H,15H2,1-10H3,(H,41,49)/b12-11-,17-13+,18-14+/t16-,20-,22+,27-,29-,30-,32-,37-,40-/m1/s1

InChI Key

JDECNKBYILMOLE-CJQFIEQYSA-N

Isomeric SMILES

C[C@@H]1/C=C\C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(/C(=C/[C@@]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]1O)C)O)C(=O)OC)O)C)O)(C)O)/C)OCO4)C)OC(=O)C)C)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C

Origin of Product

United States

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